

Vindoline: Application Notes on Analytical Standards and Reference Materials

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Compound of Interest

Compound Name: Vindoline

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Introduction

Vindoline, a monoterpenoid indole alkaloid predominantly found in the leaves of *Catharanthus roseus* (Madagascar periwinkle), is a crucial pharmaceutical intermediate. It serves as a key precursor in the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The chemical coupling of **vindoline** with another alkaloid, catharanthine, forms the dimeric structures of these essential chemotherapeutic agents. Given its significance in drug manufacturing, the availability of high-purity analytical standards and well-characterized reference materials for **vindoline** is paramount for quality control, quantitative analysis, and research and development.

These application notes provide a comprehensive overview of commercially available **vindoline** reference materials and detailed protocols for its analysis and preparation.

Vindoline Reference Materials

High-purity **vindoline** reference materials are commercially available from several reputable suppliers. These standards are essential for the accurate identification and quantification of **vindoline** in various samples, including plant extracts and pharmaceutical preparations. The purity of these standards is typically assessed by High-Performance Liquid Chromatography (HPLC), and they are often accompanied by a Certificate of Analysis (CoA) detailing their physical and chemical properties.

Table 1: Commercially Available **Vindoline** Analytical Standards

Supplier	Purity Specification	Physical Form	Storage Conditions	Analytical Data Provided
Biosynth	-	-	Store at <-15°C, keep under inert gas: Nitrogen[1]	NMR[1]
Sigma-Aldrich	≥98.0% (HPLC) [2]	Crystalline solid	-20°C	Certificate of Analysis[2]
Cayman Chemical	-	A crystalline solid[3]	-20°C[3]	-
Simson Pharma	High quality	-	-	Certificate of Analysis[4]
Biopurify	>99.00%	-	-	COA, SDS, Datasheet
Santa Cruz Biotechnology	-	-	-	Certificate of Analysis[5]
MedchemExpress	-	-	-	-

Experimental Protocols

This section outlines detailed methodologies for the extraction, purification, and analysis of **vindoline**.

Protocol 1: Extraction and Purification of Vindoline from *Catharanthus roseus*

This protocol describes the isolation of **vindoline** from the dried leaves of *C. roseus* for the purpose of preparing an in-house reference material.

1. Extraction: Hot Ethanolic Extraction

- Materials: Dried and powdered leaves of *C. roseus*, 95% ethanol.
- Procedure:
 - Weigh 100 g of the powdered leaves and place them in a suitable flask.
 - Add 1 L of 95% methanol to the flask[6].
 - Macerate the mixture for 60 minutes at room temperature with continuous stirring[6].
 - Filter the extract through a suitable filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Purification: Preparative Thin-Layer Chromatography (pTLC)

- Materials: Crude **vindoline** extract, silica gel pTLC plates, developing solvent system (e.g., a mixture of petroleum ether, ethyl acetate, acetone, and ethanol).
- Procedure:
 - Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol).
 - Apply the dissolved extract as a band onto the pTLC plate.
 - Develop the plate in a chromatographic tank saturated with the developing solvent.
 - After development, visualize the plate under UV light (254 nm) to identify the **vindoline** band.
 - Scrape the silica gel corresponding to the **vindoline** band.
 - Elute the **vindoline** from the silica gel using a suitable solvent (e.g., ethanol).
 - Filter and concentrate the eluent to obtain purified **vindoline**.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Vindoline

This protocol is suitable for the quantification and purity assessment of **vindoline**.

- Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
- Column: Reversed-phase C18 column (e.g., Poroshell 120 EC-C18, 4.6 × 250 mm, 4 µm particle size)[6].
- Mobile Phase:
 - Isocratic Method: A mixture of acetonitrile and 0.1 M phosphate buffer containing 0.5% glacial acetic acid (21:79, v/v), with the pH adjusted to 3.5[7].
 - Gradient Method: A gradient elution using water (A) and methanol (B). A typical gradient could be: 0-20 min, 80% A; 20-30 min, 80% to 20% A; 30-40 min, 20% to 80% A; 40-50 min, 80% A[6].
- Flow Rate: 1.0 mL/min[6] or 1.2 mL/min[7].
- Column Temperature: 30 °C[6].
- Detection Wavelength: 254 nm[7] or 310 nm[6].
- Injection Volume: 10 µL[6].
- Standard Preparation: Prepare a stock solution of **vindoline** reference standard in methanol (e.g., 0.25 mg/mL) and create a series of dilutions to generate a calibration curve[7].
- Sample Preparation: Dissolve the sample containing **vindoline** in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Vindoline

This protocol can be used for the identification and confirmation of **vindoline**.

- Instrumentation: GC-MS system.
- Column: A suitable capillary column for alkaloid analysis.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 5 min.
 - Ramp to 60 °C at 30 °C/min.
 - Ramp to 230 °C at 6 °C/min, hold for 10 min.
 - Ramp to 280 °C at 30 °C/min, hold for 30 min.
- Carrier Gas: Helium.
- Ion Source Temperature: 230 °C.
- Mass Range: 40 to 550 m/z.
- Sample Preparation: The sample should be appropriately derivatized if necessary to improve volatility and thermal stability.

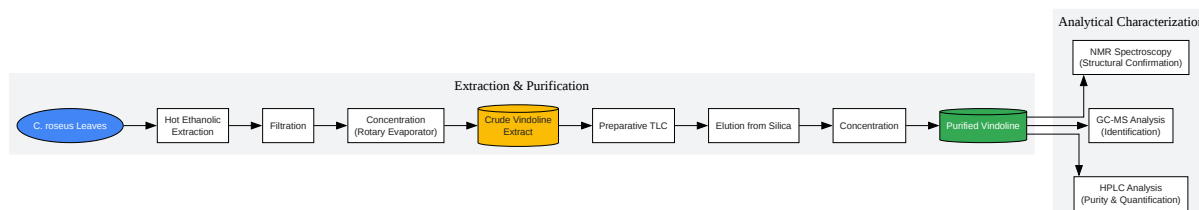
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy of Vindoline

NMR is a powerful tool for the structural elucidation and confirmation of **vindoline**'s identity.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl₃).
- Procedure:
 - Dissolve an accurately weighed amount of the **vindoline** sample in the deuterated solvent.

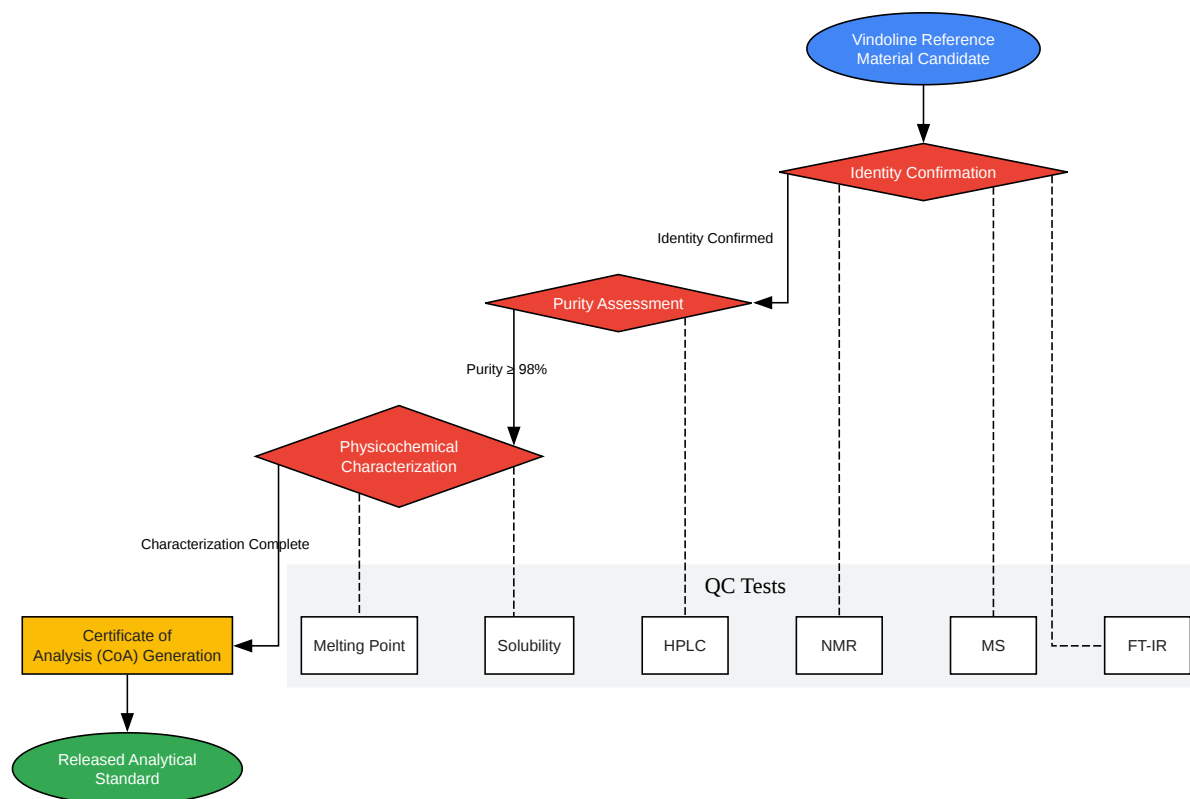
- Acquire ^1H NMR and ^{13}C NMR spectra.
- Characteristic ^1H NMR signals for **vindoline** in CDCl_3 include signals in the aromatic region and specific signals for the methoxy and acetyl groups.

Visualizations



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Caption: Workflow for the extraction, purification, and analysis of **vindoline**.



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Caption: Quality control workflow for **vindoline** reference materials.

Caption: Role of **vindoline** in the synthesis of anticancer drugs.

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